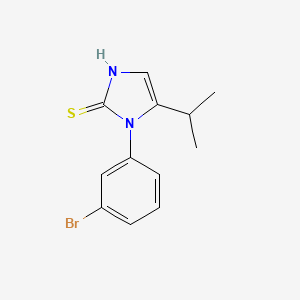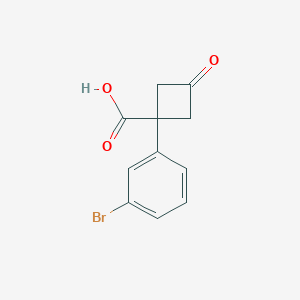
1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound with the empirical formula C8H6BrN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is 224.06 . The SMILES string representation of its structure is Brc1ccc(nc1)-n2cccn2 .Scientific Research Applications
Synthesis and Characterization
1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine has been utilized in the synthesis and characterization of various derivatives. Studies involve the formation of compounds through reactions with primary amines, analysis through spectroscopy, and exploration of biological activities against cancer and microbes (Titi et al., 2020).
Biological Efficacy
Derivatives of this compound have been synthesized and their structures confirmed through spectroscopic techniques. These compounds are evaluated for their biological efficacy, highlighting their potential in various medical and biochemical applications (Rodrigues & Bhalekar, 2016).
Crystal and Molecular Structure Analysis
Research on similar compounds, including 1-(4-methylpyridin-2-yl)thiourea, provides insight into their crystal and molecular structures. This includes analysis of intermolecular hydrogen bonding patterns and structural characterization using X-ray crystallography (Böck et al., 2020).
Catalytic Applications
Studies explore the use of compounds like 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine in catalysis. For instance, a Cu(I)–N-heterocyclic carbene complex using a related compound has been investigated for its efficiency in amination reactions, indicating its potential in synthetic chemistry (Xu et al., 2020).
Antimicrobial and Antibacterial Activity
Derivatives have shown potential in antimicrobial and antibacterial applications. This includes the synthesis of compounds for the treatment of specific bacteria, indicating the compound’s relevance in developing new antibacterial agents (Ahmad et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withGag-Pol polyprotein and Genome polyprotein . These proteins play crucial roles in the life cycle of certain viruses, suggesting potential antiviral activity.
Mode of Action
The exact mode of action of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is not well-documented. Given its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction could potentially inhibit the function of the target proteins, thereby exerting its biological effects .
Biochemical Pathways
Based on its potential targets, it might influence the viral replication pathways .
Pharmacokinetics
Similar compounds have shown potential for absorption and distribution within the body
Result of Action
Based on its potential targets, it might inhibit the function of certain viral proteins, potentially leading to a decrease in viral replication .
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-7(10)3-4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLCRUKFXZAVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)
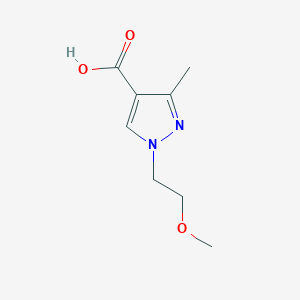
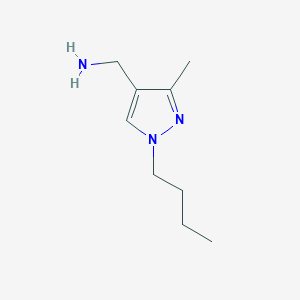
![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

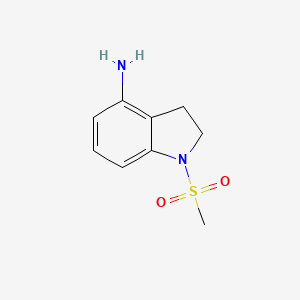
![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)




